molecular formula C22H22ClNO4 B11619496 5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11619496
M. Wt: 399.9 g/mol
InChI Key: DGPHAVWBCGUBGD-CZIZESTLSA-N
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Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a bicyclic framework substituted with aromatic and alkyl groups. Key structural features include:

  • 4-Chlorophenyl group at position 5: Enhances lipophilicity and influences electronic properties via the electron-withdrawing chlorine atom.
  • 4-Methylbenzoyl group at position 4: A hydrophobic acyl moiety that may participate in π-π stacking or hydrophobic interactions in biological systems.

Computational tools like SHELXL () and Multiwfn () are critical for refining crystal structures and analyzing electron density, respectively, which are essential for confirming stereochemistry and noncovalent interactions .

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H22ClNO4/c1-14-4-6-16(7-5-14)20(25)18-19(15-8-10-17(23)11-9-15)24(12-3-13-28-2)22(27)21(18)26/h4-11,19,25H,3,12-13H2,1-2H3/b20-18+

InChI Key

DGPHAVWBCGUBGD-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)Cl)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 4-methylbenzoyl groups can be done via Friedel-Crafts acylation or alkylation reactions.

    Hydroxylation and Methoxylation: The hydroxyl and methoxypropyl groups are introduced through selective hydroxylation and etherification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical transformations, making it a valuable building block in synthetic chemistry.

Biology

The compound’s structural features suggest potential biological activity. It may be investigated for its interactions with biological targets such as enzymes or receptors, leading to applications in drug discovery and development.

Medicine

Due to its potential biological activity, this compound could be explored for therapeutic applications. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological systems.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate biological pathways, leading to therapeutic effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent at Position 5 Substituent at Position 1 Acyl Group at Position 4 Melting Point (°C) Yield (%) Key Reference
Target Compound : 5-(4-Chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-... 4-Chlorophenyl 3-Methoxypropyl 4-Methylbenzoyl N/A N/A -
Compound 29 () 3-Chlorophenyl 2-Hydroxypropyl 4-Methylbenzoyl 235–237 47
Compound 30 () 3,5-Dichlorophenyl 2-Hydroxypropyl 4-Methylbenzoyl 245–247 18
Compound 15m () 4-Aminophenyl - Phenyl 209.0–211.9 46
Compound in Phenyl 3-Morpholinylpropyl 4-Chlorobenzoyl N/A N/A
Compound in 3-Chlorophenyl 5-Methyl-1,2-oxazol-3-yl 4-Methoxybenzoyl N/A N/A

Key Observations:

Substituent Position and Electronic Effects: The 4-chlorophenyl group in the target compound (vs. The 3-methoxypropyl chain in the target compound replaces the 2-hydroxypropyl group in compound 29, reducing polarity and hydrogen-bonding capacity, which could affect pharmacokinetic properties like membrane permeability .

Acyl Group Modifications :

  • The 4-methylbenzoyl group in the target compound (vs. 4-chlorobenzoyl in ) replaces a chlorine atom with a methyl group, increasing hydrophobicity while reducing electron-withdrawing effects. This may favor interactions with hydrophobic pockets in enzymes or receptors .
  • Compound 30 () with a 3,5-dichlorophenyl group exhibits a higher melting point (245–247°C vs. 235–237°C for 29 ), likely due to increased molecular symmetry and intermolecular halogen bonding .

Synthetic Challenges :

  • Lower yields in compound 30 (18% vs. 47% for 29 ) highlight the difficulty of introducing multiple electron-withdrawing groups (e.g., dichlorophenyl), which may destabilize intermediates during cyclization .

Role of Noncovalent Interactions: Computational studies using methods from could reveal how the 4-methylbenzoyl group engages in van der Waals interactions, while the 3-hydroxy group participates in hydrogen bonding, critical for biological activity .

Biological Activity

The compound 5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic molecule with potential pharmacological applications. Its complex structure suggests various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C22H22ClNO5
  • Molecular Weight : 415.87 g/mol
  • CAS Number : 11892898

The compound features a pyrrolone core, which is often associated with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Antibacterial Activity

Studies on pyrrolone derivatives have shown promising antibacterial properties. For instance, compounds with similar substitutions have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Antiviral Activity

In related research, pyrrolone derivatives have been evaluated for their antiviral properties. For example, some compounds demonstrated notable inhibition rates against Tobacco Mosaic Virus (TMV) . This suggests potential antiviral applications for the compound .

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

The biological activities of pyrrolone derivatives are often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
  • Protein Binding : Studies indicate that these compounds can bind to serum proteins like bovine serum albumin (BSA), influencing their pharmacokinetics and therapeutic efficacy.

Case Studies

  • Synthesis and Evaluation : A study synthesized several pyrrolone derivatives and evaluated their biological activities through various assays, demonstrating that modifications in the chemical structure significantly influenced their antibacterial and antiviral efficacy .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the phenyl ring in modulating the activity of pyrrolone derivatives against specific pathogens .

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